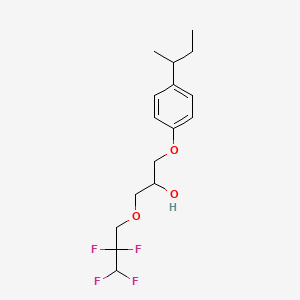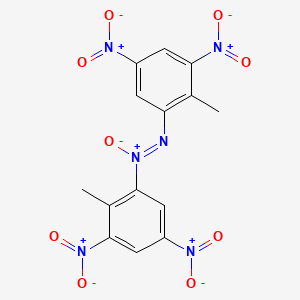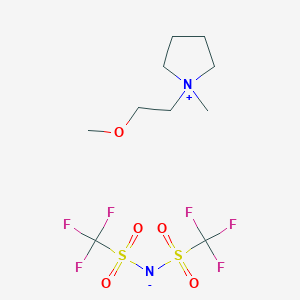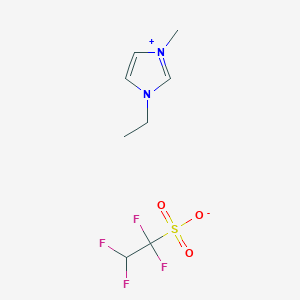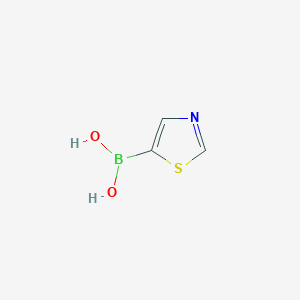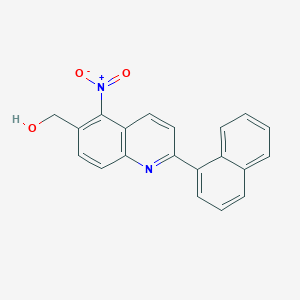
6-HYDROXYMETHYL-5-NITROQUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-HYDROXYMETHYL-5-NITROQUINOLINE is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of a nitro group at the 5th position and a methanol group at the 6th position of the quinoline ring gives this compound unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXYMETHYL-5-NITROQUINOLINE typically involves the nitration of quinoline followed by reduction and subsequent functionalization. One common method involves the nitration of quinoline using nitric acid and sulfuric acid to introduce the nitro group at the 5th position. The resulting 5-nitroquinoline is then reduced to 5-aminoquinoline using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the 5-aminoquinoline is subjected to a formylation reaction using formaldehyde to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-HYDROXYMETHYL-5-NITROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (5-Nitro-quinolin-6-yl)-carboxylic acid.
Reduction: (5-Amino-quinolin-6-yl)-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-HYDROXYMETHYL-5-NITROQUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-HYDROXYMETHYL-5-NITROQUINOLINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can also intercalate with DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
5-Nitroquinoline: Similar structure but lacks the methanol group.
6-Hydroxyquinoline: Similar structure but has a hydroxyl group instead of a nitro group.
Uniqueness
6-HYDROXYMETHYL-5-NITROQUINOLINE is unique due to the presence of both a nitro group and a methanol group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1018785-07-3 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
(5-nitroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8N2O3/c13-6-7-3-4-9-8(2-1-5-11-9)10(7)12(14)15/h1-5,13H,6H2 |
Clé InChI |
CFORJIXMWLPLLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])CO)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


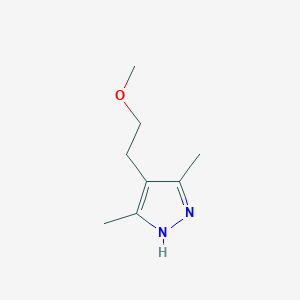

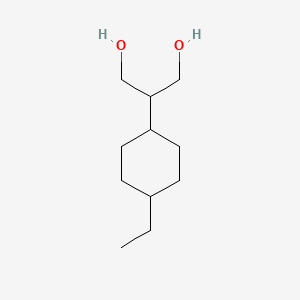


![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)
